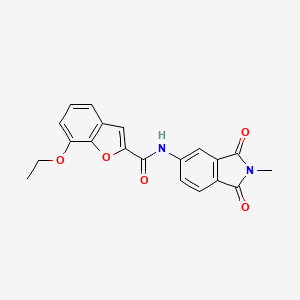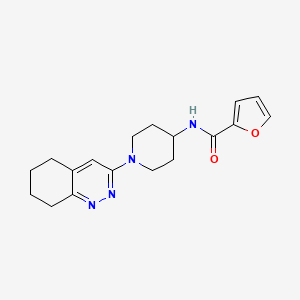
1-(1,3-Benzothiazol-2-yl)-3,5-diphenylpentane-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzothiazol-2-yl)-3,5-diphenylpentane-1,5-dione is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzothiazol-2-yl)-3,5-diphenylpentane-1,5-dione can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones under acidic conditions . The reaction typically proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzothiazole ring.
Another method involves the use of molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods offer advantages such as higher yields, shorter reaction times, and milder reaction conditions.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves the use of green chemistry principles to minimize environmental impact. Techniques such as solvent-free reactions, use of recyclable catalysts, and energy-efficient processes are employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzothiazol-2-yl)-3,5-diphenylpentane-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)-3,5-diphenylpentane-1,5-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-3,5-diphenylpentane-1,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it has been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . This inhibition leads to the accumulation of toxic intermediates and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A simpler benzothiazole derivative with similar biological activities.
2-Phenylbenzothiazole: Another benzothiazole derivative with applications in medicinal chemistry.
Benzothiazole-2-carboxylic acid: Known for its use in the synthesis of various pharmaceuticals.
Uniqueness
1-(1,3-Benzothiazol-2-yl)-3,5-diphenylpentane-1,5-dione stands out due to its unique structure, which combines the benzothiazole ring with a diphenylpentane moiety. This structural feature enhances its biological activity and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3,5-diphenylpentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO2S/c26-21(18-11-5-2-6-12-18)15-19(17-9-3-1-4-10-17)16-22(27)24-25-20-13-7-8-14-23(20)28-24/h1-14,19H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHBVFYRJLCJCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)CC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![rac-tert-butyl(1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylatehydrochloride](/img/structure/B2577594.png)
![N-(2-chloro-4-fluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/new.no-structure.jpg)
![1-[(4-chlorophenyl)methyl]-3-{[5-(furan-2-yl)pyridin-3-yl]methyl}urea](/img/structure/B2577597.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(pentyloxy)benzamide](/img/structure/B2577599.png)

![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2577602.png)


![3-[4-[Benzyl(ethyl)amino]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2577612.png)
![6-(2-bromoethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B2577613.png)


![7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2577617.png)
